Dicarbonylcyclopentadienyliron dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a dark reddish-purple crystalline solid that is readily soluble in moderately polar organic solvents such as chloroform and pyridine but less soluble in carbon tetrachloride and carbon disulfide . This compound is reasonably stable to storage under air and serves as a convenient starting material for accessing other derivatives .

Métodos De Preparación

Dicarbonylcyclopentadienyliron dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium amalgam in tetrahydrofuran . The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Dicarbonylcyclopentadienyliron dimer undergoes various types of chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include alkyl halides, carbon monoxide, and reducing agents such as sodium borohydride . Major products formed from these reactions include substituted cyclopentadienyliron complexes and reduced iron carbonyl species . For example, the reaction with alkyl halides can lead to the formation of alkyl-substituted cyclopentadienyliron complexes .

Aplicaciones Científicas De Investigación

Dicarbonylcyclopentadienyliron dimer has a wide range of scientific research applications. In chemistry, it is used as a precursor to various iron-containing compounds and as a catalyst in organic synthesis . In biology and medicine, it has been explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is used as a catalyst in the production of fine chemicals and as an intermediate in the synthesis of other organometallic compounds .

Mecanismo De Acción

The mechanism of action of dicarbonylcyclopentadienyliron dimer involves its ability to undergo fluxional processes, where the ligands around the iron atoms can rapidly exchange positions . This fluxional behavior allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Dicarbonylcyclopentadienyliron dimer can be compared with other similar compounds such as ferrocene, iron pentacarbonyl, and diironnonacarbonyl . Unlike ferrocene, which has a sandwich structure, this compound has a dimeric half-sandwich structure . Iron pentacarbonyl and diironnonacarbonyl are also iron carbonyl compounds, but they differ in their coordination geometry and reactivity . The unique structure and reactivity of this compound make it a valuable compound in organometallic chemistry .

Actividad Biológica

Dicarbonylcyclopentadienyliron dimer, commonly referred to as cyclopentadienyliron dicarbonyl dimer (Cp2Fe2(CO)4), is an organometallic compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

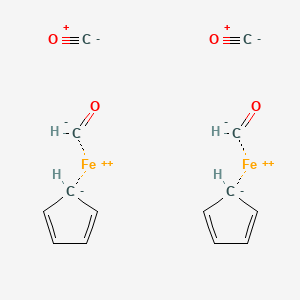

Chemical Structure and Properties

The molecular structure of this compound features two cyclopentadienyl rings coordinated to iron centers through carbon monoxide ligands. The compound is characterized by the following properties:

- Molecular Formula : C14H12Fe2O4

- Solubility : Soluble in moderately polar organic solvents (e.g., chloroform), but insoluble in water.

- Stability : Reasonably stable under air, with a fluxional structure leading to rapid interconversion between isomers at room temperature .

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The mechanisms underlying its activity include:

- Cytotoxicity : Studies have shown that this compound can induce cell death in various cancer cell lines, including colorectal and triple-negative breast cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation .

- Nucleophilic Activation : The alkene ligand in the cationic forms of this compound is activated towards nucleophilic attack, facilitating carbon-carbon bond formation reactions that are crucial for synthesizing biologically active compounds .

- Antioxidant Properties : Some derivatives of cyclopentadienyliron complexes have demonstrated antioxidant activities, which may contribute to their therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in biological applications:

-

Colorectal Cancer Study :

- A study evaluated the cytotoxic effects of iron(II)-cyclopentadienyl compounds on SW480 colorectal cancer cells. The compounds exhibited low micromolar IC50 values and selective toxicity against cancer cells compared to normal cells. The mechanism involved apoptosis induction and disruption of the actin cytoskeleton .

- Triple-Negative Breast Cancer Study :

- Synthesis and Reactivity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H12Fe2O4 |

| Solubility | Chloroform (soluble), Water (insoluble) |

| Stability | Stable under air |

| IC50 (SW480 Cells) | Low micromolar range |

| Mechanism of Action | Apoptosis induction, cytoskeleton disruption |

Propiedades

Fórmula molecular |

C14H12Fe2O4 |

|---|---|

Peso molecular |

355.93 g/mol |

Nombre IUPAC |

carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone |

InChI |

InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2 |

Clave InChI |

FMOYQLHCKHIWFF-UHFFFAOYSA-N |

SMILES canónico |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.